1-(2-Chloro-3-methylphenyl)guanidine
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Overview
Description
1-(2-Chloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, specifically, features a chloro and methyl group attached to a phenyl ring, which is further bonded to a guanidine group.
Preparation Methods
The synthesis of 1-(2-Chloro-3-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in this process.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed guanidine synthesis.
One-Pot Synthesis: Another efficient method is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Chemical Reactions Analysis
1-(2-Chloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: Guanidines can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Catalytic Reactions: Guanidine-type ligands can enable metal-catalyzed reactions, making them useful in organic synthesis.
Common reagents used in these reactions include transition metals, carbodiimides, and thiourea derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-3-methylphenyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form stable complexes with various biological molecules, influencing their activity . This compound can act as a ligand, binding to metal centers and facilitating catalytic reactions .
Comparison with Similar Compounds
1-(2-Chloro-3-methylphenyl)guanidine can be compared with other guanidine derivatives:
1-(3-Chloro-4-methylphenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their chemical properties and uses.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, offering unique properties and applications.
Properties
CAS No. |
41213-71-2 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-(2-chloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
XLGRNJAYJRTLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N)Cl |
Origin of Product |
United States |
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